2,3-Diethylsuccinic acid

Description

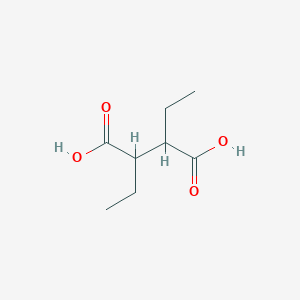

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMXCRSMLOXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922733 | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-77-9, 35392-80-4, 1186-79-4 | |

| Record name | racemic-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Diethylsuccinic Acid and Its Analogues

Conventional and Emerging Synthetic Routes

The synthesis of 2,3-diethylsuccinic acid and its derivatives can be achieved through several distinct chemical strategies. These methods include oxidative coupling reactions, which form the central carbon-carbon bond through an oxidation process, traditional condensation reactions that build the carbon skeleton, and electrochemical approaches that utilize electrical current to drive the desired transformations.

Oxidative Coupling Strategies for this compound Synthesis

Oxidative coupling represents a direct and efficient method for forming the C2-C3 bond in the succinic acid backbone. This strategy typically involves the generation of reactive intermediates from simpler carboxylic acid precursors, which then dimerize.

A notable method for synthesizing symmetrically substituted succinic acids involves the oxidative coupling of α-carbanions of lithium acylates. This process begins with the deprotonation of a carboxylic acid, such as butyric acid, at the α-position using a strong base like lithium diisopropylamide (LDA) in an inert solvent such as tetrahydrofuran (THF). The resulting α-carbanion is then oxidized to form a radical intermediate, which subsequently dimerizes.

When the α-carbanion of lithium butanoate is subjected to an oxidizing agent like 1,2-dibromoethane, a homocoupling reaction occurs, yielding this compound. researchgate.net The reaction can produce a mixture of products, including both homocoupled (A-A, B-B) and heterocoupled (A-B) succinic acids if different lithium acylate carbanions are present. researchgate.net The total yield of these coupling products can be quite high, ranging from 84–98%. researchgate.net The selectivity between homo- and heterocoupling products is influenced by the nature of the oxidizing agent and the molar ratio of the reacting α-carbanions. researchgate.netresearchgate.net This method is part of a broader strategy for creating C-C bonds through the single-electron oxidation of enolates, which is a direct route to 1,4-dicarbonyl compounds. nih.gov

Table 1: Oxidative Coupling of Lithium Butanoate α-Carbanion

| Reactant | Reagents | Product | Yield |

|---|

Titanium(IV) chloride (TiCl₄) is a versatile Lewis acid used in various organic transformations, including C-C bond formation. nih.govorganic-chemistry.org While direct TiCl₄-catalyzed oxidative coupling of carboxylic acids to form succinic acid derivatives is not extensively documented, its reactivity with carboxylic acids suggests potential pathways. TiCl₄ interacts with carboxylic acids to form adducts that activate the carboxyl group for nucleophilic substitution. mdpi.comrsc.org

In other contexts, titanium complexes have been widely used to mediate free-radical reactions. For instance, Ti(III) species, which can be generated in situ from Ti(IV) precursors, are known to promote reductive dimerization of carbonyls in pinacol coupling reactions. nih.gov Although this is a reductive process, it highlights the ability of titanium reagents to facilitate the coupling of carbonyl-containing compounds. The development of oxidative variants of such reactions remains an area of interest. Titanium's role as a strong Lewis acid can enhance the electrophilicity of substrates, potentially facilitating oxidative coupling pathways in the presence of a suitable oxidant. nih.gov

Condensation Reactions for Substituted Succinic Acid Synthesis

Condensation reactions are a cornerstone of organic synthesis for constructing carbon-carbon bonds. The Stobbe condensation, in particular, is a powerful method for producing alkylidene succinic acids or their corresponding half-esters, which are valuable precursors to substituted succinic acids. wikipedia.org This reaction involves the condensation of a ketone or an aldehyde with a succinic acid ester, such as diethyl succinate (B1194679), in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. wikipedia.orggoogle.com

The mechanism proceeds through a lactone intermediate, which explains the formation of a half-ester product. wikipedia.org While the classic Stobbe condensation does not directly yield this compound, it provides a robust route to a wide array of substituted analogues by varying the carbonyl compound used in the reaction. These alkylidene products can then be subjected to further reactions, such as hydrogenation, to afford saturated substituted succinic acids.

Another relevant approach involves the dimerization coupling of 2-alkyl-malonic esters. This method prepares 1,2-dialkyl-1,1,2,2-tetrakis(alkoxycarbonyl)ethane, which upon hydrolysis and decarboxylation, yields the corresponding 2,3-dialkyl succinic acid. patsnap.com This strategy is suitable for the commercial production of various 2,3-dialkyl succinates. patsnap.com

Electrochemical Synthesis Approaches for this compound Diesters

Electrochemical methods offer an alternative, reagent-free approach to oxidative coupling. The Kolbe electrolysis is a classic example, where the anodic oxidation of a carboxylate generates a radical that can dimerize. A related process has been successfully applied to the synthesis of 2,3-diethylsuccinic amide. actachemscand.org

In this method, the electrolysis of ethylmalonamic acid in methanol leads to the formation of 2,3-diethylsuccinic amide, which precipitates directly from the reaction mixture. actachemscand.org The reaction yields both the high-melting (meso) and low-melting (racemic) diastereomers of the amide. Subsequent hydrolysis of these separated amides with concentrated hydrochloric acid provides the corresponding meso- and racemic-2,3-diethylsuccinic acids. actachemscand.org This electrochemical route demonstrates a direct conversion of a malonamic acid derivative to a key precursor of the target dicarboxylic acid.

Table 2: Electrochemical Synthesis of this compound Precursors

| Starting Material | Process | Intermediate Product | Final Product (after hydrolysis) |

|---|

Stereoselective and Stereospecific Synthesis Approaches

Controlling the stereochemistry at the C2 and C3 positions of substituted succinic acids is a significant synthetic challenge. Both stereoselective and stereospecific methods have been developed to address this.

A stereospecific synthesis of 2-ethyl-3-methylsuccinic acid, an analogue of this compound, has been achieved via a malonic ester alkylation. researchgate.net The reaction of a chiral starting material, (-)-(S)-methyl 2-bromopropionate (derived from L-alanine), with dibenzyl ethylmalonate proceeds with a Walden inversion of configuration. This stereospecific alkylation allows for the precise control of the stereochemistry in the final product. researchgate.net

Stereoselective approaches often involve the asymmetric hydrogenation of a prochiral precursor. For example, chiral succinate derivatives can be produced with excellent optical purity through the asymmetric reduction of 2(E)-alkylidene mono-substituted succinates. google.com This hydrogenation is typically carried out in the presence of a rhodium catalyst complexed with a chiral bisphosphine ligand, which directs the facial selectivity of the hydrogen addition. google.com

Process Intensification and Scalability in this compound Production

The industrial-scale production of this compound and its derivatives faces challenges related to reaction conditions, particularly the need for very low temperatures and the use of hazardous reagents. Process intensification aims to overcome these hurdles by developing more efficient, safer, and more economical manufacturing processes. Key areas of focus include improving reaction control, minimizing waste, and transitioning from batch to continuous production models where feasible.

A significant challenge in the synthesis of 2,3-dialkyl succinic acid diesters via the oxidative coupling of enolates is the requirement for cryogenic temperatures, often around -70°C, to ensure selectivity and prevent side reactions. Traditional cooling methods, which rely on external jackets or cooling coils, can be inefficient and difficult to scale up for large reactors due to poor heat transfer. This can lead to temperature gradients within the reactor, resulting in inconsistent product quality and lower yields.

To address these scalability issues, innovative cooling techniques are being explored. One such advancement is the use of direct cooling methods, which offer significantly improved heat transfer and temperature control.

A novel approach to achieving and maintaining the necessary low temperatures for the synthesis of 2,3-dialkyl succinic acid diesters is the use of direct injection of a cryogen into the reaction vessel. A patented method describes the use of liquid nitrogen as a direct coolant for the oxidative coupling reaction to produce compounds such as this compound dibutyl ester google.com.

In this process, liquid nitrogen is introduced directly into the reactor, allowing for rapid and uniform cooling of the reaction mixture to temperatures between -90°C and -20°C google.com. As the liquid nitrogen comes into contact with the warmer reaction medium, it vaporizes, absorbing a significant amount of heat. The resulting nitrogen gas has the dual benefit of serving as an inert atmosphere, protecting the reaction from oxygen and moisture, which is crucial when working with reactive intermediates like enolates google.com.

This direct cooling method offers several advantages for process intensification and scalability:

Energy Savings and Efficiency: Direct contact heat exchange is more efficient than indirect cooling, leading to reduced energy consumption.

Precise Temperature Control: The rate of liquid nitrogen injection can be precisely controlled, allowing for accurate maintenance of the desired reaction temperature. This uniformity minimizes the formation of byproducts and improves the yield of the target compound.

Simplified Reactor Design: By eliminating the need for complex and expensive cooling jackets or internal coils, reactor design can be simplified.

Inert Atmosphere: The vaporized nitrogen provides a protective atmosphere, eliminating the need for a separate inert gas supply google.com.

The application of this direct cooling technique has been demonstrated in the synthesis of a mixture of 2,3-dialkyl succinic acid diesters, including this compound dibutyl ester, showcasing its potential for industrial-scale production google.com.

Table 1: Physical Properties of this compound Diastereomers

| Diastereomer | Melting Point (°C) |

| meso | 200-203 |

| racemic | 130-133 |

Data sourced from Acta Chemica Scandinavica. actachemscand.org

Stereochemical Investigations of 2,3 Diethylsuccinic Acid

Diastereomeric Forms: Erythro and Threo Configurations

The relative configuration of the two chiral centers in 2,3-diethylsuccinic acid gives rise to two diastereomers: the erythro and threo forms. In the erythro isomer, similar substituents on the two chiral carbons are on the same side in a Fischer projection, while in the threo isomer, they are on opposite sides.

Synthesis and Isolation of Diastereomers

The synthesis of specific diastereomers of 2,3-dialkylsuccinic acids often requires stereoselective methods. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, analogous syntheses for similar compounds, such as 2-ethyl-3-methylsuccinic acid, provide insight into potential synthetic routes. One such method is the stereospecific malonic ester alkylation researchgate.net. For instance, the reaction of an α-bromo ester with a malonic ester derivative can proceed with a Walden inversion, allowing for control over the resulting stereochemistry researchgate.net.

A general synthetic approach to a mixture of diastereomers could involve the hydrogenation of a substituted maleic or fumaric acid derivative, followed by separation of the resulting erythro and threo isomers. The isolation and separation of these diastereomers can be achieved through fractional crystallization, owing to their different physical properties such as solubility in various solvents.

Methodologies for Relative Configuration Assignment

The assignment of the relative configuration of the erythro and threo diastereomers of this compound can be accomplished using nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful tools for this purpose.

In ¹H NMR, the coupling constants (J-values) between the vicinal protons on the chiral carbons (C2 and C3) can be indicative of the relative stereochemistry. Generally, in acyclic systems, the anti-periplanar arrangement of protons in the threo isomer leads to a larger coupling constant compared to the gauche interaction in the erythro isomer. Furthermore, the chemical shifts of the protons and adjacent carbon groups can differ significantly between the two diastereomers due to their different magnetic environments.

Interactive Data Table: Illustrative ¹³C NMR Chemical Shift Differences in Diastereomeric 2,3-Dialkylsuccinic Acids

| Compound | Diastereomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | Alkyl C (ppm) |

| 2-Ethyl-3-methylsuccinic acid | Erythro | - | - | - | - | - |

| 2-Ethyl-3-methylsuccinic acid | Threo | - | - | - | - | - |

Differential Reactivity and Chemical Behavior of Stereoisomers

The distinct spatial arrangement of the functional groups in erythro and threo diastereomers leads to differences in their chemical reactivity. This is often attributed to steric hindrance and the relative stability of transition states. For example, in reactions involving the formation of cyclic derivatives, such as anhydrides or imides, the erythro isomer, with its substituents on the same side, may cyclize more readily or under different conditions than the threo isomer.

The acidity (pKa values) of the carboxylic acid groups can also differ between the diastereomers due to variations in intramolecular hydrogen bonding and solvation. These differences in reactivity and physicochemical properties are crucial for developing methods for their separation and for understanding their behavior in more complex chemical systems.

Enantiomeric Forms: Meso and Racemic Isomers

In addition to diastereomerism, this compound also exhibits enantiomerism. The threo diastereomer is chiral and exists as a pair of enantiomers, which together form a racemic mixture. The erythro diastereomer, if it possesses a plane of symmetry, is a meso compound and is achiral.

Characterization and Differentiation of Meso and Racemic Forms

The meso and racemic forms of this compound can be differentiated by their physical and spectroscopic properties.

Optical Activity: The most definitive way to distinguish between a meso compound and a racemic mixture is by measuring their optical activity. A meso compound is optically inactive due to its internal plane of symmetry, while a racemic mixture is also optically inactive, but it can be resolved into its optically active enantiomers.

Melting Point: Meso compounds and their corresponding racemic diastereomers have different crystal lattice structures and, therefore, different melting points. For example, meso-2,3-dibromosuccinic acid has a melting point of 288-290 °C, which would differ from its racemic counterpart. Similarly, meso-2,3-dimethylsuccinic acid has a decomposition melting point of 200 °C researchgate.net.

Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (meso vs. either enantiomer of the racemic pair) will be different.

Interactive Data Table: Comparison of Physical Properties of Meso and Racemic 2,3-Dialkylsuccinic Acids (Analogous Compounds)

| Compound | Stereoisomer | Melting Point (°C) | Optical Activity |

| 2,3-Dibromosuccinic acid | Meso | 288-290 | Inactive |

| 2,3-Dimethylsuccinic acid | Meso | 200 (dec.) | Inactive |

| This compound | Meso | Not available | Inactive |

| This compound | Racemic | Not available | Inactive (resolvable) |

Strategies for Enantiomeric Resolution

The separation of a racemic mixture of the threo-2,3-diethylsuccinic acid into its individual enantiomers is a process known as resolution. Since enantiomers have identical physical properties in an achiral environment, resolution requires the use of a chiral resolving agent.

A common strategy for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base researchgate.netresearchgate.net. The racemic acid is reacted with an enantiomerically pure chiral base, such as brucine, strychnine, or a chiral amine, to form a mixture of two diastereomeric salts. These diastereomeric salts have different solubilities and can be separated by fractional crystallization researchgate.netresearchgate.net. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of this compound.

Kinetic resolution is another potential strategy, where the enantiomers of the racemic mixture react at different rates with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer.

Conformational Analysis in Solution States

The stereochemical behavior of this compound in solution is dictated by a dynamic equilibrium between different rotational isomers, or conformers. The relative populations of these conformers are sensitive to environmental factors, particularly the nature of the solvent and the pH of the solution. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to investigate these conformational preferences and the dynamics of their interchange.

Influence of Solvation and pH on Conformational Equilibria

The conformational equilibrium of both meso- and racemic-2,3-diethylsuccinic acid in aqueous solution is significantly influenced by the degree of ionization of their carboxylic acid groups, which is a direct function of the solution's pH. rsc.org The staggered conformations around the central C2-C3 bond are the most stable, and their relative abundance changes with the titration of the acid.

For the meso isomer, the conformational equilibrium can be described by the populations of its staggered conformers. As the molecule undergoes titration from the neutral diacid to the dianion, the relative amounts of these conformers shift, which can be observed through changes in NMR parameters. rsc.org

The conformational behavior of the racemic isomer is more complex. rsc.org In its neutral and dianionic forms, the equilibrium is also dominated by staggered conformers. However, at a half-degree of titration, corresponding to the monoanion, a non-staggered conformation becomes highly prevalent. rsc.org This is attributed to the formation of a strong intramolecular hydrogen bond between the carboxylate and the carboxylic acid group. This hydrogen bond locks the molecule in a specific conformation that deviates from the typical staggered arrangement. rsc.org The tendency to form this intramolecular hydrogen bond is a key reason for the significant difference between the first and second dissociation constants (pKa values) in racemic 2,3-dialkylsuccinic acids. rsc.org

The solvent plays a crucial role in mediating these equilibria. In aqueous solutions, the solvent molecules can form hydrogen bonds with the carboxylic acid groups, competing with the formation of intramolecular hydrogen bonds. The balance between solvation and internal hydrogen bonding is a key determinant of the conformational preference, especially for the monoanionic state of the racemic isomer.

Spectroscopic Probes for Conformational Dynamics

NMR spectroscopy is the primary method for obtaining detailed information about the conformational equilibrium of this compound at different pH values. rsc.org Two key NMR parameters are particularly sensitive to the conformational state: the vicinal coupling constant between the methine protons (³JHH) and the ¹³C chemical shifts of the carbon backbone. rsc.org

The vicinal coupling constant is related to the dihedral angle between the two methine C-H bonds through the Karplus relationship. libretexts.orgmiamioh.edu By measuring this coupling constant, the relative populations of the different staggered conformers can be estimated. For instance, a larger coupling constant is typically associated with an anti-periplanar arrangement of the protons, while smaller coupling constants indicate a gauche relationship. The observed ³JHH value is a weighted average of the coupling constants of the individual conformers present in the equilibrium. miamioh.edu

The changes in ³JHH upon titration of meso- and racemic-2,3-diethylsuccinic acid provide direct evidence of the shifting conformational equilibrium. rsc.org

| Isomer | State | Observed ³JHH (Hz) |

| meso-2,3-diethylsuccinic acid | Acid (neutral) | 10.0 |

| Dianion | 11.0 | |

| racemic-2,3-diethylsuccinic acid | Acid (neutral) | 5.3 |

| Dianion | 10.6 |

¹³C NMR chemical shifts are also sensitive to the conformational changes and the ionization state of the carboxylic acid groups. The chemical shifts of the methine carbons and the carboxylic carbons change predictably with the degree of titration. These changes can be correlated with the conformational shifts observed via the proton coupling constants, providing a more complete picture of the system's dynamics. For the meso form, the changes in ¹³C chemical shifts are explained by the varying amounts of the staggered conformers. rsc.org For the racemic isomer, the formation of the intramolecular hydrogen bond in the monoanion leads to more complex changes in the ¹³C NMR spectrum. rsc.org

| Isomer | Carbon Atom | Chemical Shift Change (Δδ) upon Titration (ppm) |

| meso-2,3-diethylsuccinic acid | Methine (CH) | ~ 4.5 |

| Carboxyl (COO) | ~ 7.5 | |

| racemic-2,3-diethylsuccinic acid | Methine (CH) | Varies with conformer population |

| Carboxyl (COO) | Varies with conformer population |

Together, these spectroscopic probes allow for a detailed investigation of the solution-state conformational dynamics of this compound, revealing the intricate interplay of stereochemistry, pH, and intramolecular forces. rsc.org

Reactivity and Mechanistic Studies of 2,3 Diethylsuccinic Acid Derivatives

Transformations of Carboxylic Acid Functionalities

The reactivity of 2,3-diethylsuccinic acid is primarily centered around its two carboxylic acid groups. These functional groups can undergo a variety of transformations, leading to the formation of esters, amides, and anhydrides, which are key intermediates in organic synthesis.

The conversion of the carboxylic acid groups of this compound into esters (esterification) or amides (amidation) are fundamental transformations. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, in a process known as Fischer esterification. This equilibrium-driven reaction involves the protonation of a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by the alcohol.

Amidation involves the reaction of this compound or its derivatives (like an acid chloride or ester) with ammonia (B1221849) or a primary or secondary amine. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride, which then readily reacts with an amine to form the corresponding amide. Research has demonstrated the formation of diastereomeric 2,3-diethylsuccinic amides. For example, the low-melting racemic 2,3-diethylsuccinic amide can be hydrolyzed with concentrated hydrochloric acid to yield racemic this compound. actachemscand.org Similarly, the high-melting meso-2,3-diethylsuccinic amide has also been synthesized. actachemscand.org

As a 1,4-dicarboxylic acid, this compound can undergo intramolecular dehydration to form a cyclic anhydride (B1165640), 2,3-diethylsuccinic anhydride. This reaction is typically facilitated by heating the acid or by using dehydrating agents such as acetyl chloride or phosphorus oxychloride. The formation of a stable five-membered ring provides the thermodynamic driving force for this cyclization.

The resulting 2,3-diethylsuccinic anhydride is a versatile intermediate susceptible to ring-opening by various nucleophiles. researchgate.net The strain in the anhydride ring, coupled with the two electrophilic carbonyl carbons, makes it reactive towards nucleophilic attack. Water, alcohols, and amines can act as nucleophiles, attacking one of the carbonyl carbons. This process breaks the C-O-C anhydride bond and results in the formation of a derivative where one carbonyl group is restored to a carboxylic acid and the other is converted to a carboxylate, ester, or amide, respectively. researchgate.net This ring-opening is a key step in utilizing the anhydride for further synthetic modifications.

Nucleophilic Reaction Mechanisms Involving 2,3-Diethylsuccinic Anhydrides

The ring-opening of 2,3-diethylsuccinic anhydride is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com The mechanism involves the addition of a nucleophile to a carbonyl group, followed by the elimination of a leaving group from the resulting tetrahedral intermediate.

The ring-opening of 2,3-diethylsuccinic anhydride can proceed through both uncatalyzed and catalyzed pathways.

Uncatalyzed Pathway: In the absence of a catalyst, a nucleophile (such as water or an alcohol) directly attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com The intermediate is unstable and collapses, with the carboxylate group acting as the leaving group, cleaving the anhydride ring to yield the final product.

Catalyzed Pathways:

Acid Catalysis: In the presence of an acid catalyst, a proton (H⁺) protonates the carbonyl oxygen of the anhydride. This protonation increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. The reaction proceeds through a similar tetrahedral intermediate, followed by deprotonation to yield the product.

Base Catalysis: A base can catalyze the reaction in two ways. It can deprotonate a weak nucleophile (like water or an alcohol) to generate a more potent nucleophile (hydroxide or an alkoxide). masterorganicchemistry.com This stronger nucleophile then attacks the carbonyl carbon more rapidly. Alternatively, a nucleophilic catalyst (like pyridine or DMAP) can directly attack the anhydride to form a highly reactive acyl-pyridinium intermediate, which is then readily attacked by the primary nucleophile (e.g., an alcohol) to furnish the final product.

The mechanism is generally classified as a nucleophilic acyl substitution, which proceeds via an addition-elimination sequence. masterorganicchemistry.com The equilibrium of the reaction favors the direction that produces the weaker base. masterorganicchemistry.com

Electrolytic Dissociation Equilibria and Constants

This compound is a weak dibasic acid, meaning it can donate two protons in aqueous solution. The dissociation occurs in two stepwise equilibria, each characterized by a specific dissociation constant (Kₐ₁ and Kₐ₂).

The electrolytic dissociation of the stereoisomers of this compound, specifically the DL- and meso-forms, has been studied in dilute aqueous solutions (0.0001-0.01M). cyberleninka.ruresearchgate.net These acids exhibit "overlapping" equilibria, where the values of the stepwise dissociation constants are close to each other. researchgate.net A specialized analytical method is required to calculate the various dissociation parameters, including the degrees of dissociation for each step, the concentrations of ionized and non-ionized forms, and the activity coefficients of the ions. cyberleninka.ruresearchgate.net

The dissociation constants (pKₐ) for the two stereoisomers have been determined, providing quantitative insight into their acidic strength.

| Isomer | pKₐ₁ | pKₐ₂ |

|---|---|---|

| DL-2,3-diethylsuccinic acid | 3.95 | 5.51 |

| meso-2,3-diethylsuccinic acid | 3.99 | 5.64 |

These values indicate that both isomers are weak acids, with the first dissociation being significantly stronger than the second, as is typical for dicarboxylic acids. The slight differences in pKₐ values between the DL- and meso-isomers reflect the influence of their distinct three-dimensional structures on the stability of the acid and its conjugate bases.

Analysis of Overlapping Dissociation Equilibria

The electrolytic dissociation of this compound in aqueous solutions is characterized by overlapping equilibria, a phenomenon common in weak dibasic organic acids where the stepwise dissociation constants are close in value. cyberleninka.ruresearchgate.net This proximity means that the dissociation of the first and second carboxylic acid groups occurs simultaneously, making the analysis of the dissociation process complex. cyberleninka.ruresearchgate.net A detailed study of the dissociation of DL-2,3-diethylsuccinic acid and meso-2,3-diethylsuccinic acid in dilute solutions (0.0001-0.01M) has been conducted to elucidate these regularities. cyberleninka.ruresearchgate.net

The analysis of these overlapping equilibria involves the calculation of various dissociation parameters. These include the degrees of dissociation for each step, the concentrations of the different ionized and non-ionized forms of the acid, and the activity coefficients of the hydrogen ions, as well as the monoanions and dianions. cyberleninka.ruresearchgate.net

The dissociation constants for the two stereoisomers of this compound have been determined and are presented in Table 1. The values highlight the nature of the overlapping equilibria. researchgate.net

Table 1: Dissociation Constants of this compound Isomers

| Compound | K₁ | K₂ |

|---|---|---|

| DL-2,3-diethylsuccinic acid | 1.810 x 10⁻⁴ | 2.291 x 10⁻⁶ |

K₁ represents the first dissociation constant, and K₂ represents the second dissociation constant.

The study of these dissociation parameters allows for the determination of the concentration intervals where different charged and uncharged species predominate in the solution. cyberleninka.ru Furthermore, simple empirical equations have been proposed to facilitate the rapid approximate calculation of these dissociation parameters, providing a more accessible method for analyzing the behavior of these acids in solution. cyberleninka.ru

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,3-diethylsuccinic acid, offering detailed insights into its molecular framework and three-dimensional structure in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a complete map of its carbon-hydrogen framework.

¹H NMR Spectroscopy : The ¹H NMR spectrum is characterized by three distinct sets of signals corresponding to the different types of protons in the molecule. The methine protons (CH-COOH) adjacent to the carboxylic acid groups typically appear as a multiplet. The methylene protons (-CH₂-CH₃) of the ethyl groups present as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₂-CH₃) resonate as a triplet, coupled to the adjacent methylene protons. The exact chemical shifts can vary depending on the solvent and stereoisomer (meso or racemic) being analyzed.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals are expected: a signal for the carboxyl carbons (C=O) at the most downfield position (typically >170 ppm), a signal for the methine carbons (-CH-), a signal for the methylene carbons (-CH₂-), and a signal for the methyl carbons (-CH₃) at the most upfield position.

A summary of the expected NMR spectral data is presented below.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH₃ | ~0.9 - 1.2 | Triplet (t) | ~7 Hz |

| ¹H | -CH₂- | ~1.5 - 1.8 | Quartet (q) | ~7 Hz |

| ¹H | -CH- | ~2.6 - 2.9 | Multiplet (m) | - |

| ¹³C | -CH₃ | ~10 - 15 | - | - |

| ¹³C | -CH₂- | ~20 - 30 | - | - |

| ¹³C | -CH- | ~45 - 55 | - | - |

| ¹³C | -COOH | ~175 - 180 | - | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

NMR spectroscopy is a powerful tool for investigating the conformational equilibrium of this compound in solution. rsc.org The molecule can exist in several staggered conformations (rotamers) due to rotation around the central C2-C3 bond. The relative populations of these conformers, primarily the trans and gauche forms, can be determined by analyzing the vicinal proton-proton coupling constant (³JHH) between the two methine protons. rsc.orgnih.govresearchgate.net

The magnitude of this coupling constant is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus equation. By measuring the experimental ³JHH value, the equilibrium between the different staggered rotamers can be quantified. Studies on 2,3-dialkylsuccinic acids have shown that the conformational behavior is influenced by factors such as the stereochemistry (meso vs. racemic) and the degree of titration (ionization state of the carboxylic acid groups). rsc.org For the racemic isomer, the formation of an intramolecular hydrogen bond in its monoanion form can significantly favor a specific non-staggered conformation. rsc.org Changes in ¹³C chemical shifts upon titration also provide corroborating evidence for these conformational shifts. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

For this compound, the spectra are dominated by vibrations of the carboxylic acid and ethyl groups.

O-H Stretching : A very broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretching : Absorptions in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups.

C=O Stretching : A sharp and intense absorption band, characteristic of the carbonyl group of the carboxylic acid, appears around 1700-1725 cm⁻¹. researchgate.net The exact position can indicate the extent of hydrogen bonding.

C-O Stretching and O-H Bending : Vibrations corresponding to C-O stretching and in-plane O-H bending are typically found in the 1200-1450 cm⁻¹ region.

Fingerprint Region : The region below 1200 cm⁻¹ contains a complex pattern of C-C stretching and various bending and rocking vibrations of the entire molecule, which is unique to its structure.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Ethyl, Methine | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1450 | Medium |

Table 2: Key Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₄O₄) is approximately 174 g/mol .

Using a soft ionization technique like electrospray ionization (ESI) in negative mode, the molecule is typically observed as the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 173.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion reveals characteristic fragmentation pathways for dicarboxylic acids. Common fragmentation patterns involve the neutral loss of small molecules such as water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). uab.edu Cleavage of bonds adjacent to the carbonyl group is also a common pathway. libretexts.orgscienceready.com.au

| Ion | m/z (Expected) | Identity/Origin |

| [M-H]⁻ | 173 | Deprotonated Molecular Ion |

| [M-H-H₂O]⁻ | 155 | Loss of water from [M-H]⁻ |

| [M-H-CO₂]⁻ | 129 | Loss of carbon dioxide from [M-H]⁻ |

| [M-H-H₂O-CO₂]⁻ | 111 | Sequential loss of water and carbon dioxide |

| [COOHCH(C₂H₅)]⁻ or similar | 101 | Cleavage of the central C-C bond |

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores—atoms or groups with non-bonding electrons or pi-bonds—can absorb light in the ultraviolet or visible range, promoting an electron to a higher energy molecular orbital.

The primary chromophore in this compound is the carboxyl group (-COOH). It can undergo an n → π* (n to pi-star) electronic transition, where a non-bonding electron from an oxygen lone pair is excited into the antibonding π* orbital of the carbonyl group. youtube.comlibretexts.org

For simple, non-conjugated aliphatic carboxylic acids like this compound, this transition is of low intensity and occurs at a short wavelength, typically below 220 nm in the UV region. The compound is not expected to show any significant absorbance in the visible region (400-800 nm), meaning it would appear as a colorless substance.

Computational and Theoretical Chemistry of 2,3 Diethylsuccinic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-diethylsuccinic acid. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide array of properties can be derived.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the relationship between the electron density of a system and its energy. For a molecule like this compound, which has multiple rotatable bonds, DFT is particularly useful for exploring its conformational landscape and predicting its chemical reactivity.

Conformational Analysis: The presence of two chiral centers and rotatable bonds (C-C single bonds in the backbone and within the ethyl groups) means that this compound can exist in several stereoisomers and conformers. DFT calculations can be used to:

Identify Stable Conformers: By performing a potential energy surface (PES) scan, researchers can systematically rotate specific dihedral angles to identify local and global energy minima, which correspond to stable conformational isomers. For dicarboxylic acids like succinic acid, gauche and anti conformations about the central C-C bond are often investigated to determine their relative stabilities. acs.org

Calculate Relative Energies: The electronic energy of each optimized conformer can be calculated with high accuracy. After applying zero-point vibrational energy (ZPVE) corrections, the relative stabilities of all conformers can be determined. Studies on similar molecules like succinic acid have shown that gauche conformations can be the most stable in the gas phase. acs.org

Investigate Intramolecular Hydrogen Bonding: DFT is effective in identifying and quantifying the strength of intramolecular hydrogen bonds, which can significantly influence the preferred conformation, particularly in the monoanionic state where a carboxylic acid group can donate a proton to a carboxylate group. acs.org

Reactivity Analysis: DFT provides several conceptual descriptors that help in predicting the reactivity of this compound. These are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated. These values provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other chemical species.

An illustrative table of reactivity descriptors that could be generated for this compound using a DFT functional like B3LYP is shown below.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical stability |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron configuration |

| Electrophilicity (ω) | 1.52 eV | Propensity to accept electrons |

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a crucial tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach.

The calculation involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Accurate prediction of ¹H and ¹³C NMR chemical shifts can help in assigning peaks in experimental spectra and confirming the stereochemistry and conformation of this compound.

The following table provides an example of what predicted NMR data for this compound might look like.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Environment |

|---|---|---|

| C=O (Carboxyl) | 175.8 | Carboxylic Acid Carbonyl |

| C2/C3 (Methine) | 48.2 | Chiral center, backbone |

| CH₂ (Ethyl) | 25.5 | Methylene group of ethyl substituent |

| CH₃ (Ethyl) | 11.9 | Methyl group of ethyl substituent |

Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of a molecule.

This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix.

Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency).

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.

The analysis of Potential Energy Distribution (PED) allows for the precise assignment of calculated vibrational modes, such as C=O stretching, C-H bending, or O-H stretching, to the observed spectral bands.

Molecular Modeling and Dynamics Simulations of this compound Systems

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These methods are essential for understanding how this compound behaves in a condensed phase, such as in solution.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. For this compound, MD simulations can reveal:

Solvation Effects: Simulations can model the explicit interactions between this compound and solvent molecules (e.g., water). This is crucial for understanding how the solvent influences conformational preferences. Studies on succinic acid have shown a strong preference for the surface of water droplets, a behavior influenced by the hydration energetics that can be explored with MD. copernicus.org

Conformational Dynamics: MD simulations can show the transitions between different conformers in real-time, providing information on the flexibility of the molecule and the energy barriers between different states. This complements the static picture provided by DFT calculations.

Diffusion and Transport Properties: The simulation can be used to calculate macroscopic properties like the diffusion coefficient of this compound in a given solvent.

Intermolecular Interactions: In systems with multiple solute molecules, MD can be used to study aggregation and the formation of dimers or larger clusters, which are often stabilized by intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation, esterification, or decarboxylation, theoretical investigations can provide a detailed, step-by-step picture of the process. youtube.com

The primary goal is to map out the potential energy surface that connects reactants to products. This involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods, are used to locate these unstable structures. github.io A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea or ΔG‡) for the reaction. acs.org This value is critical for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the minimum energy path downhill from the transition state. This confirms that the located TS correctly connects the desired reactants and products. github.io

Thermodynamic Analysis: By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of whether a reaction is exothermic or endothermic and provides insight into its thermodynamic feasibility. youtube.com

For a hypothetical reaction, such as the thermal decarboxylation of a this compound derivative, theoretical calculations could provide the data shown in the illustrative table below.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 kcal/mol | Overall heat released/absorbed |

| Gibbs Free Energy of Reaction (ΔG) | -21.2 kcal/mol | Spontaneity of the reaction |

| Activation Energy (Ea) | 35.8 kcal/mol | Energy barrier for the reaction |

| Imaginary Frequency of TS | -450 cm⁻¹ | Confirms the structure as a true transition state |

Derivatives and Structural Analogues in Chemical Research

Synthesis and Characterization of Esters of 2,3-Diethylsuccinic Acid

The synthesis of esters from this compound is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves heating the dicarboxylic acid with an excess of an alcohol, such as ethanol (B145695) or methanol, in the presence of a strong acid catalyst like sulfuric acid. The general methodology for preparing dialkyl succinates, such as 2,3-di-isopropyl succinic diester, involves the reaction of the corresponding diacid with an alcohol under acidic conditions. google.com This process is directly applicable to this compound to yield the corresponding diethyl or dimethyl esters.

The reaction to form diethyl 2,3-diethylsuccinate proceeds by the protonation of a carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester. This process occurs at both carboxylic acid groups to form the diester.

Characterization of the resulting esters relies on standard spectroscopic techniques to confirm their structure. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods. The successful formation of the ester is confirmed in the IR spectrum by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong C=O stretching absorption at a characteristic frequency for esters. For analogous dialkyl succinates, this ester carbonyl peak appears around 1732 cm⁻¹. google.com

| Spectroscopic Method | Functional Group | Expected Characteristic Signal |

| Infrared (IR) Spectroscopy | Ester C=O | Strong absorption band around 1730-1740 cm⁻¹ |

| Carboxylic Acid O-H | Disappearance of the broad band from 2500-3300 cm⁻¹ | |

| ¹H NMR Spectroscopy | -O-CH₂-CH₃ (Methylene) | Quartet signal |

| -O-CH₂-CH₃ (Methyl) | Triplet signal | |

| Backbone -CH- | Multiplet signal | |

| ¹³C NMR Spectroscopy | Ester C=O | Signal in the 170-175 ppm range |

| -O-CH₂- | Signal around 60-65 ppm |

This table presents the expected spectroscopic data for the characterization of diethyl 2,3-diethylsuccinate based on standard values for similar ester compounds.

Preparation and Chemical Reactivity of Anhydrides of this compound

The preparation of 2,3-diethylsuccinic anhydride (B1165640) involves an intramolecular dehydration of the parent diacid. This cyclization reaction is typically facilitated by heating the dicarboxylic acid with a dehydrating agent. Common reagents used for the synthesis of five-membered cyclic anhydrides like succinic anhydride include acetyl chloride and acetic anhydride. orgsyn.orgprepchem.com Refluxing this compound with acetic anhydride, for example, would lead to the formation of the five-membered anhydride ring with the elimination of water. prepchem.com

2,3-Diethylsuccinic anhydride is a reactive chemical intermediate. The five-membered ring is relatively strained, and the carbonyl carbons are highly electrophilic, making the anhydride susceptible to nucleophilic acyl substitution reactions. This reactivity is the basis for its use in synthesis.

Key chemical reactions include:

Hydrolysis: The anhydride reacts readily with water to undergo ring-opening, reverting to the parent this compound. This reaction can occur even with atmospheric moisture, necessitating anhydrous storage conditions.

Alcoholysis: Reaction with an alcohol results in the opening of the anhydride ring to form a monoester derivative. For example, reacting the anhydride with ethanol would yield a mixture of ethyl hydrogen 2,3-diethylsuccinate isomers.

Aminolysis: Ammonia (B1221849) or primary amines act as nucleophiles, attacking one of the carbonyl carbons to open the ring and form a monoamide (an amic acid). chemguide.co.ukstackexchange.com This reaction is often the first step in the synthesis of succinimides.

The reactivity of the anhydride is influenced by the steric hindrance provided by the two ethyl groups adjacent to the carbonyl centers, which may slow the rate of nucleophilic attack compared to unsubstituted succinic anhydride.

Comparative Studies with Other 2,3-Dialkylsuccinic Acids as Model Compounds

Comparative studies involving this compound and other 2,3-dialkylsuccinic acids, such as 2,3-dimethylsuccinic acid and 2,3-diisopropylsuccinic acid, are valuable for understanding structure-property relationships. The primary variable in this series is the size and steric bulk of the alkyl substituents at the C2 and C3 positions.

The steric hindrance increases in the order: methyl < ethyl < isopropyl. This progression has a direct impact on the chemical and physical properties of the compounds and their derivatives.

Reactivity: The rate of reactions involving nucleophilic attack at the carbonyl carbons, such as esterification of the diacid or hydrolysis of the corresponding anhydride, is expected to decrease as the size of the alkyl group increases. The bulkier groups shield the electrophilic carbon centers, making them less accessible to nucleophiles.

Physical Properties: Molecular weight increases with the size of the alkyl groups, which generally leads to higher melting and boiling points. However, molecular symmetry and crystal packing efficiency also play crucial roles, which can lead to non-linear trends.

Acidity: The alkyl groups, being electron-donating, can influence the acidity (pKa) of the carboxylic acid groups, though this effect is generally modest.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dimethylsuccinic acid | C₆H₁₀O₄ | 146.14 sigmaaldrich.com |

| This compound | C₈H₁₄O₄ | 174.19 |

| meso-2,3-Diphenylsuccinic acid | C₁₆H₁₄O₄ | 270.28 nih.gov |

This table compares the molecular weight of this compound with its dimethyl and diphenyl analogues.

In fields like polymer chemistry, dialkyl succinates are used as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) production. smolecule.com The stereochemistry and bulk of the alkyl groups, such as isopropyl, are critical for controlling the stereoregularity of the resulting polymer. smolecule.com By extension, this compound and its esters serve as important models for studying how these steric factors influence catalytic performance.

Cyclization Reactions of Derivatives to Form Imides

Derivatives of this compound, particularly its anhydride, are key precursors for the synthesis of N-substituted 2,3-diethylsuccinimides. Succinimides are five-membered heterocyclic compounds containing an imide functional group (-CO-N-CO-).

The synthesis is typically a two-step process starting from 2,3-diethylsuccinic anhydride. stackexchange.commdpi.com

Ring-Opening Aminolysis: The reaction is initiated by the nucleophilic attack of a primary amine (R-NH₂) or ammonia on one of the carbonyl carbons of the anhydride. This opens the ring to form an N-substituted 2,3-diethylsuccinamic acid (a monoamide-monoacid). stackexchange.com

Dehydrative Cyclization: The resulting amic acid intermediate is then heated to induce an intramolecular condensation. The terminal carboxylic acid group and the amide N-H group react, eliminating a molecule of water to form the stable five-membered imide ring. stackexchange.com

This reaction sequence is a general and effective method for preparing a wide variety of N-substituted imides by simply changing the primary amine used in the first step. researchgate.net The reaction between a cyclic anhydride and an amine is a foundational method for constructing imide rings. chemguide.co.uklibretexts.orglibretexts.org The presence of the diethyl groups on the succinimide (B58015) ring can be used to modulate the physical and biological properties of the final molecule.

Applications and Functionalization in Material Science and Catalysis Research

Role as Electron Donors in Ziegler-Natta Catalysis

In the production of polyolefins like polypropylene (B1209903), Ziegler-Natta (Z-N) catalysts are of paramount importance. nih.govresearchgate.net These catalytic systems are complex, often comprising a titanium active species on a magnesium chloride support, a co-catalyst (typically an aluminum alkyl), and electron donors. nih.govresearchgate.net Electron donors are crucial Lewis bases that are added to enhance catalyst activity and, most importantly, to control the stereochemistry of the resulting polymer. nih.govresearchgate.netnih.gov Derivatives of 2,3-diethylsuccinic acid, such as diethyl 2,3-dialkylsuccinates, fall into the category of internal electron donors that have been explored to improve catalyst performance. researchgate.net

The introduction of succinate-based internal donors has a marked effect on both the activity of the Ziegler-Natta catalyst and the stereoregularity of the polymer produced. The structure of the electron donor directly influences the environment around the active titanium sites, which in turn dictates how the incoming monomer units (e.g., propylene) are inserted into the growing polymer chain. rsc.org

Research on catalysts using donors like diethyl 2,3-diisopropylsuccinate, a close structural analog of the titular compound, has shown that these systems can produce polypropylene with high isotacticity (>96%). researchgate.net Isotacticity refers to the regular arrangement of the methyl groups on the same side of the polymer backbone, a critical factor for achieving high crystallinity, strength, and melting point in the final product. libretexts.org The stereocontrol imparted by succinate (B1194679) donors is a key performance indicator. researchgate.net

Furthermore, the choice of electron donor impacts the molecular weight distribution (MWD) of the polymer. Catalysts with 2,3-substituted succinate donors have been found to produce polypropylene with a broader MWD compared to those using traditional phthalate (B1215562) donors. researchgate.net A broader MWD can be advantageous for certain processing applications. The activity of the catalyst, often measured in kilograms of polymer produced per gram of catalyst per hour, is also modulated by the specific structure of the succinate donor and its interaction with other catalyst components. mdpi.com

Table 1: Illustrative Performance of Z-N Catalysts with Different Internal Donors

| Internal Donor Type | Typical Polymer Isotacticity (%) | Molecular Weight Distribution (Mw/Mn) | Key Characteristics |

|---|---|---|---|

| Phthalate Esters | >98% | Medium | Widely used in industry; high activity and stereoselectivity. nih.govmdpi.com |

| 1,3-Diethers | High | Narrow | High hydrogen response. unito.it |

| 2,3-Substituted Succinates | >96% | Broad | Can produce polymers with broad MWD. researchgate.net |

Note: This table provides generalized data based on available literature for comparison purposes.

The design of new electron donors is a continuous effort to further refine catalyst performance. dntb.gov.ua For succinate-based donors, research focuses on modifying the alkyl groups attached to the succinate backbone (the "2,3-" positions) and the ester groups. The steric and electronic properties of these substituents are critical. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), help to elucidate the roles of these donors at a molecular level. rsc.org These studies investigate how different donors adsorb onto the MgCl₂ support surface and interact with the titanium active sites. Factors that control the catalyst's isotacticity and activity include steric repulsion between the donor and the growing polymer chain and the stabilization of the monomer-catalyst complex. rsc.org For instance, research on related malonate donors suggests that substituents with larger steric hindrance can increase catalyst activity. nih.gov This principle guides the synthesis of novel succinate donors, where variations in the ethyl groups of this compound could be explored to fine-tune catalytic behavior. The evaluation of these novel donors involves systematic polymerization tests to measure activity, stereoselectivity, molecular weight, and MWD of the resulting polymer. researchgate.net

Incorporation into Polymeric Architectures

Beyond its role in catalysis, this compound can serve as a monomeric unit within polymer chains, imparting specific properties to the final material.

Alternating copolymers are polymers in which two different monomer units are arranged in a regular A-B-A-B sequence along the chain. nih.gov Maleic anhydride (B1165640) is a well-known monomer that readily participates in alternating copolymerization with electron-rich "donor" monomers, such as styrene (B11656) and various olefins, via free-radical polymerization. rsc.orgmdpi.comresearchgate.net This tendency is due to the formation of a charge-transfer complex between the electron-poor maleic anhydride and the electron-rich comonomer, which then propagates as a unit. researchgate.net

However, direct studies on the alternating copolymerization of this compound with maleic anhydride are not prominently featured in the reviewed literature. As a dicarboxylic acid, this compound would not typically undergo this type of free-radical reaction with maleic anhydride. Instead, its incorporation into a polymer would more commonly occur through step-growth polymerization mechanisms, such as polycondensation, to form polyesters or polyamides.

When a diethylsuccinyl unit is incorporated into a polymer backbone, for example in a polyester (B1180765), it significantly influences the polymer's properties. Compared to a polymer made with unsubstituted succinic acid, the presence of the two ethyl groups on the backbone introduces steric hindrance.

This has several effects on the microstructure :

Reduced Crystallinity: The bulky ethyl side groups disrupt the regular packing of polymer chains, making it more difficult for crystalline domains to form. This leads to a more amorphous polymer structure.

Increased Flexibility: The ethyl groups can increase the conformational freedom of the polymer backbone, potentially lowering the glass transition temperature (Tg) compared to its unsubstituted counterpart. mdpi.com

These changes in microstructure translate to altered macroscopic properties :

Solubility: The less-ordered, amorphous structure may lead to increased solubility in a wider range of solvents. mtak.humdpi.com The solubility of polymers is a critical property that is dependent on its molecular weight and structure. mtak.humdpi.com

Mechanical Properties: A decrease in crystallinity generally leads to a softer, more flexible, and less rigid material with lower tensile strength but potentially higher impact resistance.

Thermal Properties: The disruption in chain packing typically lowers the melting point (Tm) of the polymer.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum alkyl |

| Diethyl 2,3-diisopropylsuccinate |

| Diisobutyl phthalate |

| Maleic anhydride |

| Polypropylene |

| Styrene |

| Titanium |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2,3-Diethylsuccinic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves esterification or alkylation of succinic acid derivatives. For purity validation, combine chromatographic techniques (HPLC, GC) with spectroscopic methods (NMR, IR). Ensure stoichiometric control during synthesis to minimize byproducts. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further purify the compound. Characterize intermediates at each step using mass spectrometry (MS) to confirm molecular integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ethyl group positions and backbone structure. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .

- IR : Identify carboxyl (C=O stretch at ~1700 cm) and ethyl group (C-H stretches at ~2900 cm) signatures.

- X-ray crystallography : Resolve stereochemistry and crystal packing effects, critical for understanding reactivity in solid-state reactions .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- pH sensitivity : Monitor structural integrity via NMR in buffers (pH 2–12) over 24–72 hours.

- Solvent compatibility : Test solubility and stability in common solvents (DMSO, THF) using UV-Vis spectroscopy to detect absorbance shifts indicative of degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic profiling : Measure reaction rates under varying temperatures and concentrations. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡).

- Isotopic labeling : Introduce C or H at carboxyl groups to track bond cleavage/formation via NMR or MS. For example, O labeling in hydrolysis reactions can distinguish between nucleophilic vs. electrophilic pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR and X-ray data with computational models (e.g., DFT-optimized geometries).

- Dynamic effects : Account for conformational flexibility using variable-temperature NMR to detect rotameric equilibria.

- Crystallographic refinement : Apply Hirshfeld surface analysis to resolve ambiguities in electron density maps .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions.

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to model hydrolysis or esterification kinetics.

- Docking studies : Investigate interactions with enzymes (e.g., dehydrogenases) to design biocatalytic pathways .

Q. What experimental design principles optimize the yield of this compound synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Use a factorial design to test variables (temperature, catalyst loading, solvent ratio). Apply response surface methodology (RSM) to identify optimal conditions.

- In-line analytics : Implement process analytical technology (PAT), such as FTIR, for real-time monitoring of reaction progress .

Q. How can researchers investigate the biochemical interactions of this compound with enzymes or proteins?

- Methodological Answer :

- Enzymatic assays : Measure inhibition constants () using spectrophotometric assays (e.g., NADH depletion in dehydrogenase reactions).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target proteins.

- Molecular docking : Use AutoDock Vina to predict binding poses and validate with site-directed mutagenesis studies .

Key Considerations for Data Interpretation

- Contradictory results : Address discrepancies between computational predictions and experimental data by revisiting solvent effects, protonation states, or transition-state approximations .

- Reproducibility : Document all synthetic steps and characterization data in line with ICH guidelines for analytical validation, including precision, accuracy, and robustness tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.